molecular formula C14H18N4O B12173198 N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12173198
M. Wt: 258.32 g/mol
InChI Key: MDZMGCIVUUILDY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction using a suitable pyrrole derivative.

    Cyclopentyl and Methyl Substitution: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which requires further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide
  • N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

N-cyclopentyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C14H18N4O/c1-17-14(18-8-4-5-9-18)12(10-15-17)13(19)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,19)

InChI Key

MDZMGCIVUUILDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2CCCC2)N3C=CC=C3

Origin of Product

United States

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